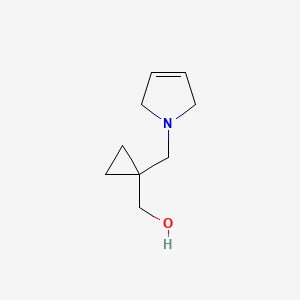
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with a pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with a pyrrole derivative under specific conditions. One common method involves the use of a base to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with a pyrrole derivative . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropylcarboxylic acid, while reduction can yield cyclopropylmethanol derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the pyrrole ring system is known to confer various biological activities, including antimicrobial and anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance applications .
Mechanism of Action
The mechanism of action of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrole ring system is known to interact with nucleophilic sites on proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1-((2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclopropyl)methanol lies in its combination of a cyclopropyl group with a pyrrole ring system and a hydroxyl group. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
[1-(2,5-dihydropyrrol-1-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C9H15NO/c11-8-9(3-4-9)7-10-5-1-2-6-10/h1-2,11H,3-8H2 |
InChI Key |
CNDCQSCOLFBSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN2CC=CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















